![molecular formula C23H32O4 B1580999 11alpha-Acetoxyprogesterone CAS No. 2268-98-6](/img/structure/B1580999.png)
11alpha-Acetoxyprogesterone
Overview
Description
11alpha-Acetoxyprogesterone, also known as 11alpha-OHP, is a synthetic progestogen hormone used in laboratory experiments. It is a synthetic derivative of progesterone, a naturally occurring hormone in humans and animals. 11alpha-OHP is a steroidal compound that has been used in a variety of research applications, including studies on the effects of steroid hormones on the body. 11alpha-OHP has been used in research to investigate the effects of progestogens on the endocrine system, reproductive system, and other physiological processes.
Scientific Research Applications
Microchannel Systems in Steroid Production
The application of microchannel systems in the extraction and biotransformation of steroids, including 11alpha-hydroxyprogesterone, has been investigated. This research demonstrates the potential of micro scale extraction units as an efficient tool for the development of integrated systems in steroid production, particularly in the context of 11alpha-hydroxylation of progesterone by Rhizopus nigricans (Žnidaršič-Plazl & Plazl, 2007).
Radioimmunoassay Development
Research on the development of a radioimmunoassay for medroxyprogesterone acetate using the 11alpha-hydroxy succinyl conjugate has been conducted. This involves chemical and microbiological transformations to introduce the 11alpha-hydroxyl group into medroxyprogesterone acetate, demonstrating the significance of 11alpha-hydroxy derivatives in the development of specific analytical techniques (Royer et al., 1974).
Non-Genomic Effects of Progesterone Derivatives
Studies have explored how 11alpha-OH derivatives of progesterone, like 11alpha-acetoxyprogesterone, influence non-genomic effects such as tyrosine phosphorylation and calcium influx in human spermatozoa. This research provides insights into the structural aspects of steroid molecules influencing cellular functions, which can lead to the development of new pharmacological agents (Martinez et al., 1999).
Enzyme Immunoassay Enhancements
An enzyme immunoassay for progesterone using a progesterone-11alpha-hemisuccinyl conjugate has been improved, illustrating the application of 11alpha derivatives in enhancing biochemical assays for hormone measurements, particularly useful in fertility clinics and research surveys (Joyce et al., 1978).
Synthesis and Biological Response Studies
The synthesis of various this compound derivatives and their biological responses have been studied, particularly focusing on their binding to progesterone receptor sites. This research contributes to understanding the structure-activity relationships of steroid hormones (Shroff et al., 1971).
Mechanism of Action
Target of Action
11alpha-Acetoxyprogesterone, also known as 11alpha-Hydroxyprogesterone Acetate, is a progestogen, a class of hormones that includes progesterone . The primary targets of progestogens are progesterone receptors (PR), which are found in various tissues, especially in epithelial and hematopoietic cells . Progesterone receptors play a crucial role in the reproductive system, participating in the development and sexual maturation of the reproductive organs and orchestrating the menstrual cycle .
Mode of Action
The interaction of this compound with its targets involves binding and activating its nuclear receptor, PR . This activation plays an important part in the signaling of stimuli that maintain the endometrium during its preparation for pregnancy . The binding of progestogens to PR can lead to a conformational change and release of heat shock proteins .
Biochemical Pathways
The biochemical pathways affected by this compound are likely similar to those of other progestogens. Progestogens are involved in the “backdoor pathway” of androgen synthesis . This pathway starts with 21-carbon (C21) steroids, also known as pregnanes, and involves a step called “5α-reduction”.
Pharmacokinetics
Progestogens in general have different absorbative properties and different bioavailabilities . For example, progesterone itself has a bioavailability of less than 5%, while other progestogens can have higher bioavailability . The bioavailability of a compound impacts its effectiveness, as it determines how much of the compound is absorbed and reaches its site of action.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of other progestogens. Progestogens, through their interaction with progesterone receptors, can influence cell growth, wound repair, tumorigenesis, inflammation, and neurodevelopment . They can also suppress the hypothalamic-pituitary axis, an effect which mainly accounts for the contraceptive effect of some progestogens .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, dietary behavior is a modifiable factor that has been shown to be impactful in cardiovascular disease and preeclampsia . The emerging field of nutrigenomics links diet with the gene expression of known pathways such as oxidative stress and inflammation via microbiome-mediated metabolites and could serve as one potential avenue of therapeutic targets for preeclampsia .
properties
IUPAC Name |
[(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-13(24)18-7-8-19-17-6-5-15-11-16(26)9-10-22(15,3)21(17)20(27-14(2)25)12-23(18,19)4/h11,17-21H,5-10,12H2,1-4H3/t17-,18+,19-,20+,21+,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRPVTXREVYBHT-ZQEATNLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945343 | |
Record name | 3,20-Dioxopregn-4-en-11-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2268-98-6 | |
Record name | 11.alpha.-Acetoxyprogesterone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82850 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11.alpha.-Acetoxyprogesterone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63534 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,20-Dioxopregn-4-en-11-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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